

Application Notes and Protocols: Preparing BMS-1166 Stock Solutions

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Compound of Interest

Compound Name: BMS-1166

Cat. No.: B606214

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Introduction

BMS-1166 is a potent and novel small molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.^{[1][2][3]} By disrupting the binding of PD-L1 to PD-1, **BMS-1166** can restore T-cell activation and enhance the anti-tumor immune response.^{[2][3]} Accurate and consistent preparation of **BMS-1166** stock solutions is paramount for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. These application notes provide detailed protocols for the solubilization, storage, and preparation of **BMS-1166** solutions for research use.

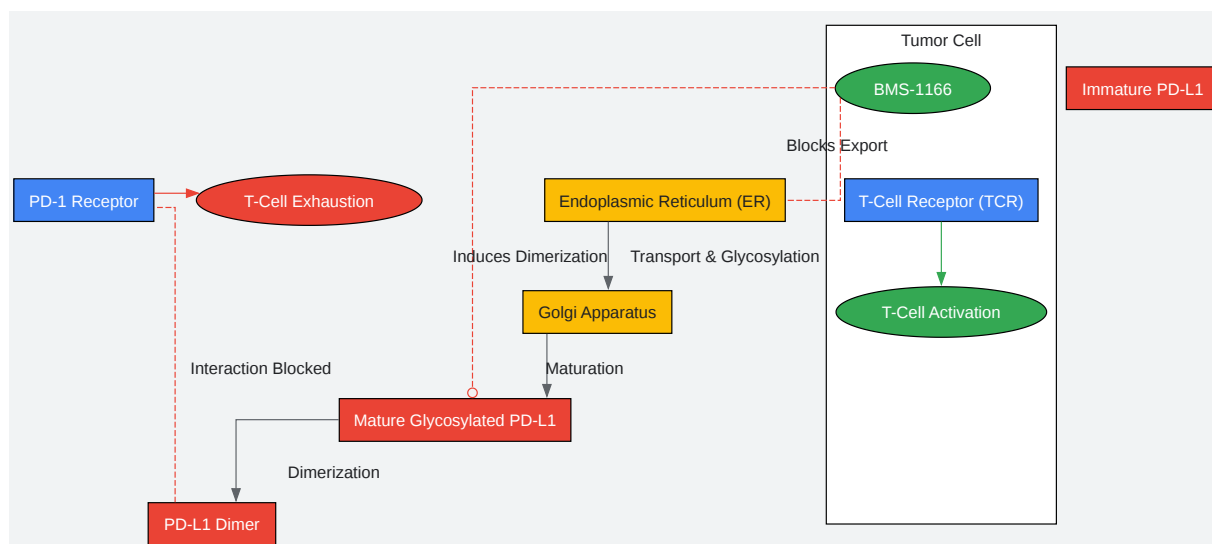
Physicochemical Properties of BMS-1166

A summary of the key physicochemical properties of **BMS-1166** is presented below. This information is critical for accurate stock solution preparation and experimental design.

Property	Value	Reference
Molecular Formula	C ₃₆ H ₃₃ ClN ₂ O ₇	[1][3]
Molecular Weight	641.11 g/mol	[1][3]
CAS Number	1818314-88-3	[1][3]
Appearance	White to off-white solid	[3]
IC ₅₀ (PD-1/PD-L1 Interaction)	1.4 nM	[1][2][3]
Solubility in DMSO	≥ 100 mg/mL (approx. 156 mM)	[1][3][4]
Solubility in Ethanol	13 mg/mL	[1]
Solubility in Water	Insoluble	[1]

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

BMS-1166 employs a multi-faceted mechanism to inhibit the PD-1/PD-L1 signaling axis. Primarily, it binds to PD-L1, inducing its dimerization and sterically hindering its interaction with the PD-1 receptor on T-cells.[2][3][5] Furthermore, studies have revealed that **BMS-1166** can block the export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus.[5][6][7] This prevents proper glycosylation and maturation of the PD-L1 protein, leading to its accumulation in the ER and ultimately blocking its function at the cell surface.[5][6] The disruption of the PD-1/PD-L1 interaction alleviates the inhibitory signal on T-cells, restoring their cytotoxic function against tumor cells.[1]



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Caption: Mechanism of **BMS-1166** action on the PD-1/PD-L1 pathway.

Experimental Protocols

Materials and Equipment

- **BMS-1166** powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)
- Calibrated analytical balance
- Pipettes and sterile, filtered pipette tips
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM **BMS-1166** stock solution in DMSO. It is crucial to use fresh, high-quality DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.^[1]

- **Pre-warm BMS-1166:** Allow the vial of **BMS-1166** powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
- **Weigh the Compound:** On a calibrated analytical balance, accurately weigh the desired amount of **BMS-1166** powder. For example, to prepare 1 mL of a 100 mM stock, weigh out 64.11 mg.
- **Solvent Addition:** Add the calculated volume of fresh, anhydrous DMSO to the vial containing the **BMS-1166** powder. Using the example above, add 1 mL of DMSO.
- **Dissolution:** Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonication in a water bath for 5-10 minutes is recommended to aid dissolution.^[4] Visually inspect the solution to ensure there are no visible particulates.
- **Storage:** The prepared stock solution should be aliquoted into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.^[1]

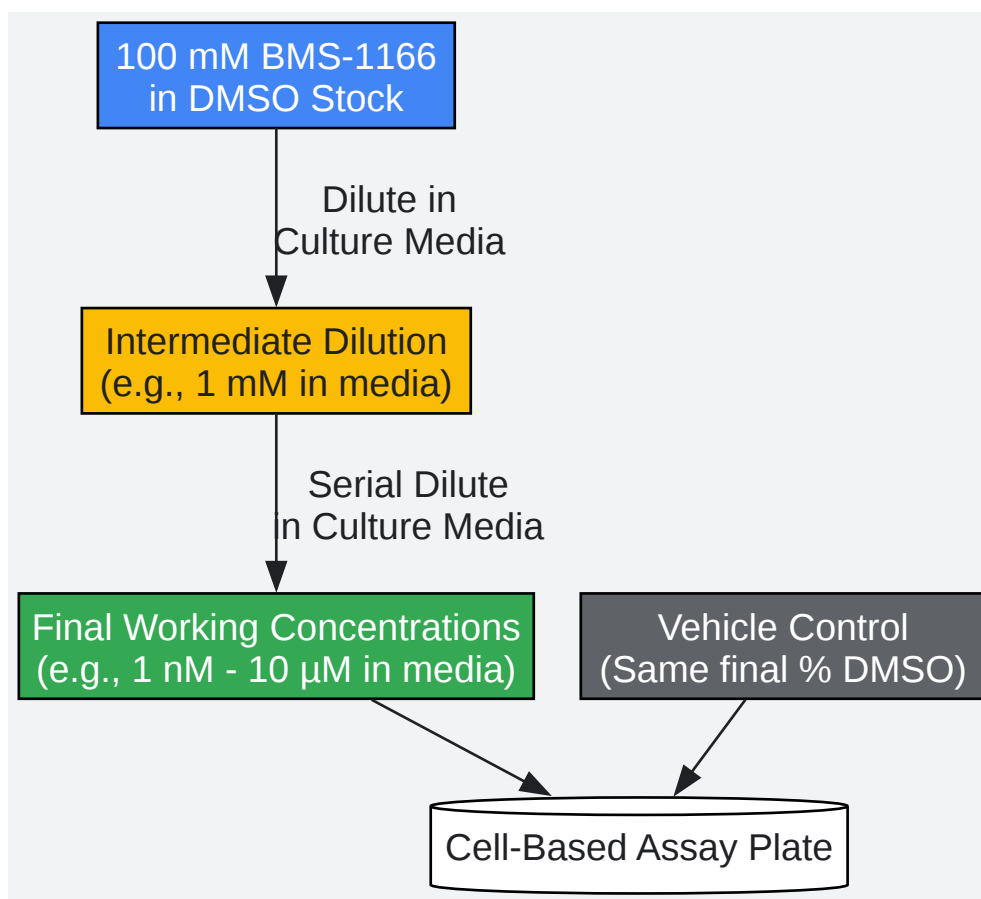
Storage and Stability

Proper storage is essential to maintain the integrity and activity of **BMS-1166**.

Form	Storage Temperature	Stability	Reference
Solid Powder	-20°C	Up to 3 years	[1] [4]
Stock Solution in Solvent	-80°C	Up to 1 year	[1] [2] [4]
Stock Solution in Solvent	-20°C	Up to 1 month	[1] [2] [3]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the high-concentration DMSO stock solution to prepare working solutions for cell-based assays. It is important to keep the final concentration of DMSO in the cell culture media low (typically $\leq 0.5\%$) as it can be toxic to cells at higher concentrations.[\[8\]](#)



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Caption: Workflow for preparing working solutions from a concentrated stock.

- Thaw Stock Solution: Thaw a single-use aliquot of the 100 mM **BMS-1166** stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution from the stock solution. For example, to make a 1 mM intermediate stock, add 10 μL of the 100 mM stock to 990 μL of sterile cell culture medium. Mix well by pipetting or gentle vortexing. This step helps improve the accuracy of subsequent dilutions.
- Final Working Solutions: Prepare the final desired concentrations by serially diluting the intermediate stock into fresh cell culture medium. For instance, to prepare a 10 μM working solution from a 1 mM intermediate stock, add 10 μL of the 1 mM solution to 990 μL of medium.

- **Vehicle Control:** It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of **BMS-1166** used, to account for any effects of the solvent on the cells.
- **Application:** Add the prepared working solutions and the vehicle control to your cell-based assays. It is recommended to prepare working solutions fresh for each experiment.

By following these detailed protocols and considering the physicochemical properties of **BMS-1166**, researchers can ensure the preparation of accurate and stable solutions, leading to more reliable and reproducible experimental outcomes in the study of immune checkpoint inhibition.

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